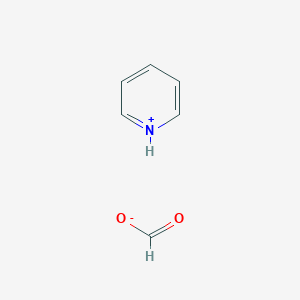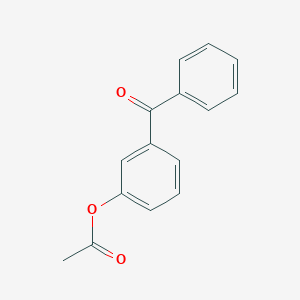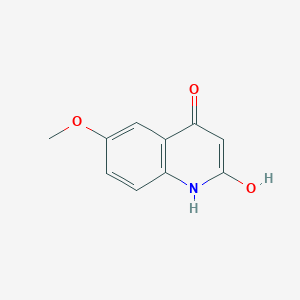![molecular formula C9H17N B077444 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-09-2](/img/structure/B77444.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABCO, is a bicyclic organic compound that has been extensively researched in the field of organic chemistry. DMABCO is a chiral compound, which means that it exists in two enantiomeric forms, namely (2R,6S)-DMABCO and (2S,6R)-DMABCO. The former enantiomer is the one that has been studied extensively due to its interesting stereochemistry and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DMABCO has been extensively studied in the field of organic chemistry due to its unique stereochemistry and its potential applications in various fields. DMABCO has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various natural products. DMABCO has also been studied for its potential applications in drug discovery, as it has been shown to exhibit biological activity against various targets.
Wirkmechanismus
The mechanism of action of DMABCO is not well understood, but it is believed to involve the formation of a complex with the target molecule. The stereochemistry of DMABCO plays a crucial role in its mechanism of action, as the ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-enantiomer has been shown to exhibit different biological activity compared to the (2S,6R)-enantiomer.
Biochemische Und Physiologische Effekte
DMABCO has been shown to exhibit biological activity against various targets, including enzymes, receptors, and ion channels. DMABCO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. DMABCO has also been shown to exhibit activity against the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
DMABCO has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. DMABCO also has a well-defined stereochemistry, which makes it a useful chiral auxiliary in asymmetric synthesis. However, DMABCO also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on DMABCO, including its potential applications in drug discovery and its use as a chiral auxiliary in asymmetric synthesis. DMABCO could also be studied for its potential applications in materials science, as it has been shown to exhibit interesting physical properties. Additionally, further research could be done to elucidate the mechanism of action of DMABCO and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO is a multi-step process that involves the reaction of a bicyclic ketone with an amine. The most common method for the synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO involves the reaction of 2,5-norbornadiene-2,5-dicarboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO as a white crystalline solid with a melting point of 136-138°C.
Eigenschaften
CAS-Nummer |
13218-09-2 |
|---|---|
Produktname |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
InChI-Schlüssel |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
Isomerische SMILES |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
Kanonische SMILES |
CC1CC2CCN1C(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




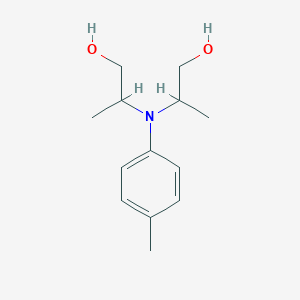
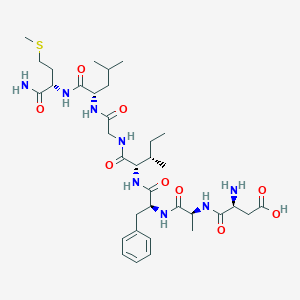
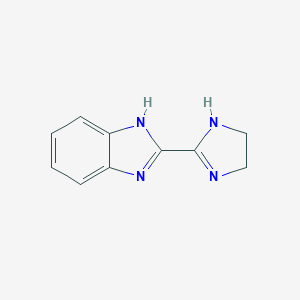
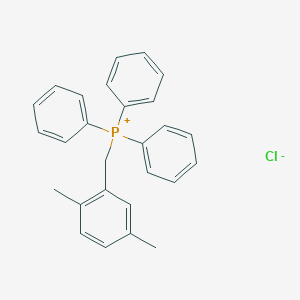
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
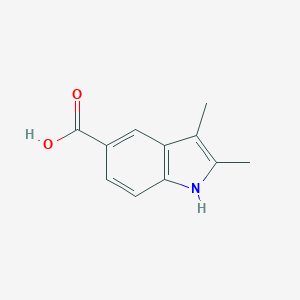
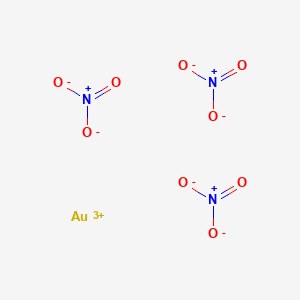
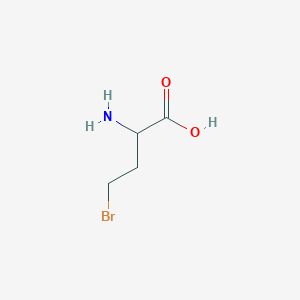
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
